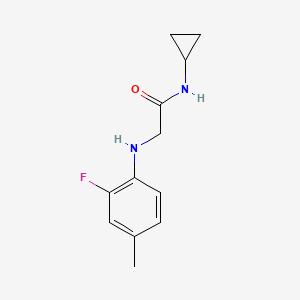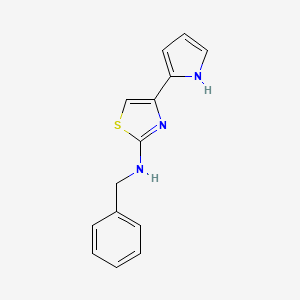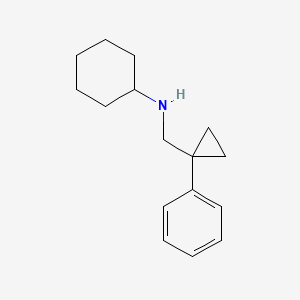
n-((1-Phenylcyclopropyl)methyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-((1-Phenylcyclopropyl)methyl)cyclohexanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclohexane ring attached to a cyclopropyl group, which is further connected to a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable cyclopropylmethylating agent. One common method is the reaction of cyclohexanamine with 1-phenylcyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The cyclopropyl and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexane ring, used in various chemical processes.
N-Benzylcyclohexanamine: Similar structure but with a benzyl group instead of a phenylcyclopropyl group.
N-Phenylcyclohexanamine: Contains a phenyl group directly attached to the cyclohexane ring.
Uniqueness: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature enhances its
Properties
Molecular Formula |
C16H23N |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-[(1-phenylcyclopropyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H23N/c1-3-7-14(8-4-1)16(11-12-16)13-17-15-9-5-2-6-10-15/h1,3-4,7-8,15,17H,2,5-6,9-13H2 |
InChI Key |
VVCFPFVPGMDSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate](/img/structure/B14905905.png)
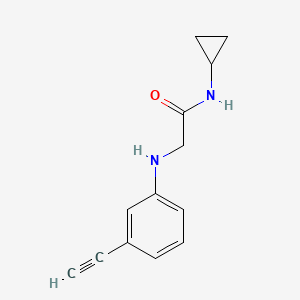
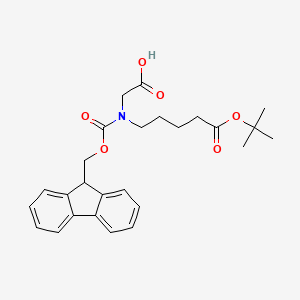
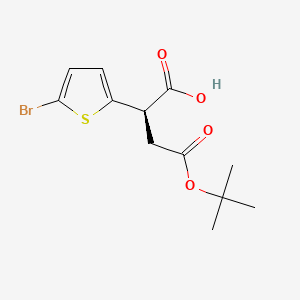
![7-heptadecan-9-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14905925.png)
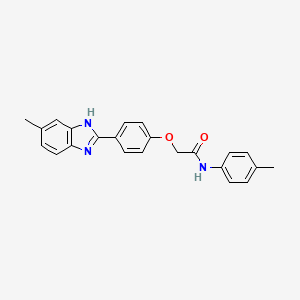
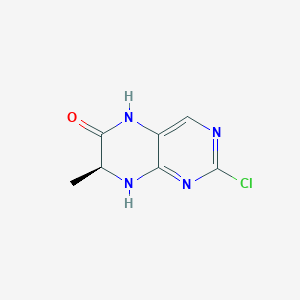
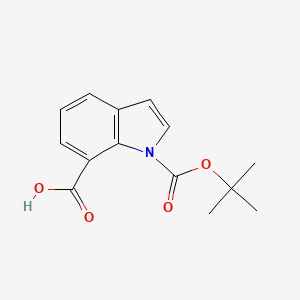
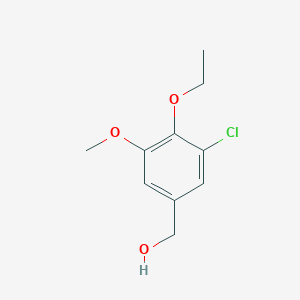
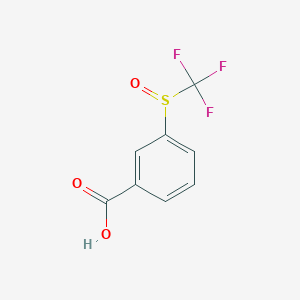

![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)
